methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that features an indole moiety, a piperidine ring, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a compound that has been found to bind with high affinity to multiple receptors Indole derivatives, which include this compound, have been found to interact with a variety of biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving appropriate amine precursors.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Biological Activity
Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates an indole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, indicating potent antimicrobial properties .
- Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Synergistic Effects : The compound showed synergistic effects when combined with other antibiotics, reducing their MICs significantly .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored, particularly its ability to inhibit specific cancer cell lines.
The proposed mechanisms include:
- Inhibition of Protein Arginine Methyltransferases (PRMTs) : The compound has shown promising results as an inhibitor of PRMTs, which are implicated in various cancers. For example, it demonstrated submicromolar IC50 values against PRMT9 .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms require further elucidation.
Study 1: Antimicrobial Evaluation
A study conducted on several derivatives, including this compound, found that it significantly inhibited bacterial growth and biofilm formation. The compound's low hemolytic activity indicates a favorable safety profile for potential therapeutic applications .
Study 2: Anticancer Screening
In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, with IC50 values indicating strong cytotoxicity. The compound's interaction with cellular pathways involved in proliferation and survival was highlighted as a key area for further investigation .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 2-[1-(1H-indole-5-carbonyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-24-16(20)11-25(22,23)14-5-8-19(9-6-14)17(21)13-2-3-15-12(10-13)4-7-18-15/h2-4,7,10,14,18H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZGGUJJIOYGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.